molecular formula C25H31N3O3 B11005929 N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B11005929
M. Wt: 421.5 g/mol
InChI Key: AVKGUZFNQFZQEU-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a phenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Indole Synthesis: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or indole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to the presence of the indole moiety, which is not commonly found in similar compounds. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C25H31N3O3/c1-30-18-17-28-16-13-22-23(28)7-6-8-24(22)31-19-25(29)26-20-9-11-21(12-10-20)27-14-4-2-3-5-15-27/h6-13,16H,2-5,14-15,17-19H2,1H3,(H,26,29)

InChI Key

AVKGUZFNQFZQEU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=C(C=C3)N4CCCCCC4

Origin of Product

United States

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